

A Technical Guide to the Fungal Biosynthesis of (-)-Vinigrol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Vinigrol

Cat. No.: B1683060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

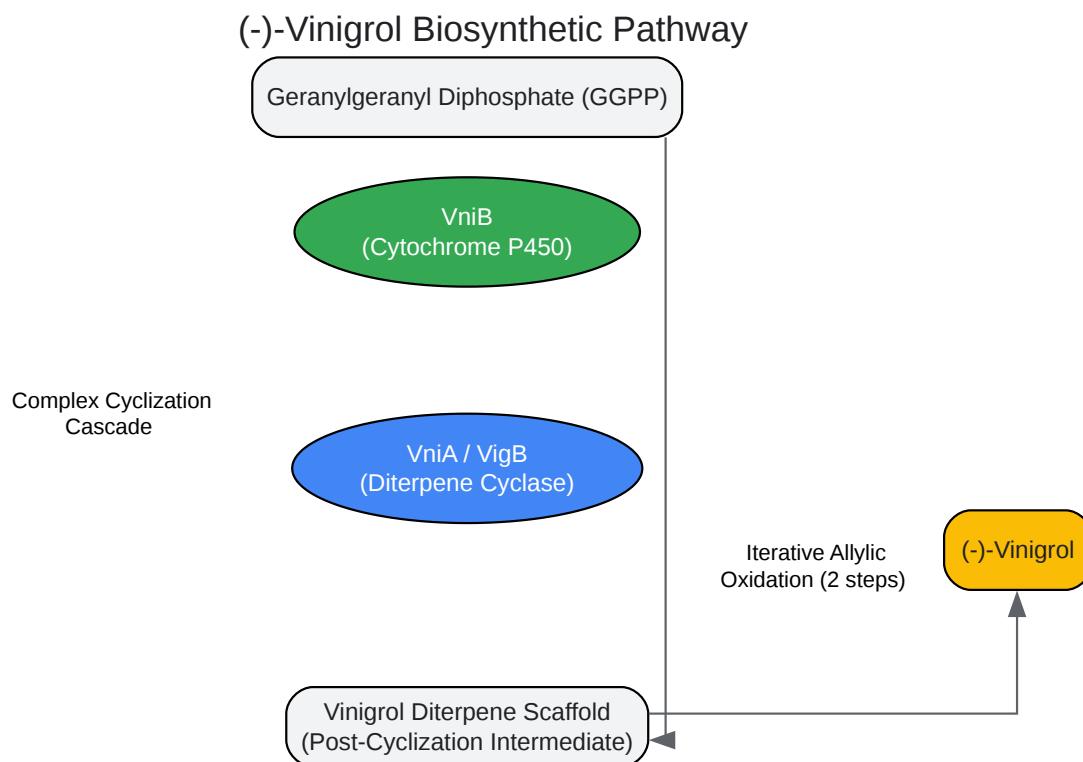
Introduction

(-)-Vinigrol is a structurally complex fungal diterpenoid first isolated from *Virgaria nigra* in 1987. It exhibits a range of potent biological activities, including antihypertensive effects, inhibition of human platelet aggregation, and antagonism of tumor necrosis factor (TNF- α), making it a molecule of significant interest for drug development.[1][2][3] The intricate decahydro-1,5-butanonaphthalene ring system, featuring eight contiguous stereocenters, has made **(-)-vinigrol** a formidable challenge for total synthesis.[1][2][4] For decades, the natural biosynthetic strategy employed by fungi to construct this unique scaffold remained unknown. Recent breakthroughs have successfully identified and characterized the minimal gene cluster responsible for its production, unveiling a concise and elegant enzymatic pathway.[1][5][6][7]

This technical guide provides an in-depth overview of the **(-)-vinigrol** biosynthesis pathway, consolidating the latest research findings. It details the key enzymes, reaction mechanisms, and experimental methodologies used to elucidate the pathway, presented in a format tailored for scientific and research professionals.

The (-)-Vinigrol Biosynthetic Gene Cluster

The biosynthesis of **(-)-vinigrol** originates from a minimal gene cluster found in *V. nigra*. This cluster contains the essential genes encoding the two key enzymes that orchestrate the entire pathway.[6][7][8] The core components are:


- *vniA* (or *VigB*): This gene encodes an atypical diterpene cyclase (diTC). Unlike canonical terpene cyclases, *VniA/VigB* has a distinct amino acid sequence and does not fall into previously characterized phylogenetic clusters.[1][8] It is responsible for the intricate cyclization cascade that forms the core scaffold of **(-)-vinigrol**.
- *vniB*: This gene encodes a cytochrome P450 monooxygenase. This enzyme catalyzes the final oxidative steps to yield the mature **(-)-vinigrol** molecule.[5][6][7]

The discovery of this compact two-gene cluster highlights the remarkable efficiency of fungal biosynthetic machinery in generating complex molecular architectures.

The Biosynthetic Pathway: From GGPP to **(-)-Vinigrol**

The pathway is a concise, three-step enzymatic process starting from the common terpenoid precursor, geranylgeranyl diphosphate (GGPP).

- Step 1: Cyclization Cascade by *VniA/VigB*: The diterpene cyclase *VniA* (also referred to as *VigB* in some studies) catalyzes the conversion of the linear precursor GGPP into the complex tricyclic **(-)-vinigrol** scaffold.[1][6] This involves a sophisticated cascade of cyclizations and rearrangements.
- Steps 2 & 3: Iterative Oxidation by *VniB*: Following the formation of the core skeleton, the cytochrome P450 enzyme, *VniB*, performs two sequential oxidation reactions. It catalyzes an iterative allylic C(sp³)-H oxidation to install the necessary hydroxyl groups, completing the synthesis of **(-)-vinigrol**.[5][6][7]

[Click to download full resolution via product page](#)

Caption: The enzymatic conversion of GGPP to **(-)-Vinigrol** by VniA and VniB.

Quantitative Data

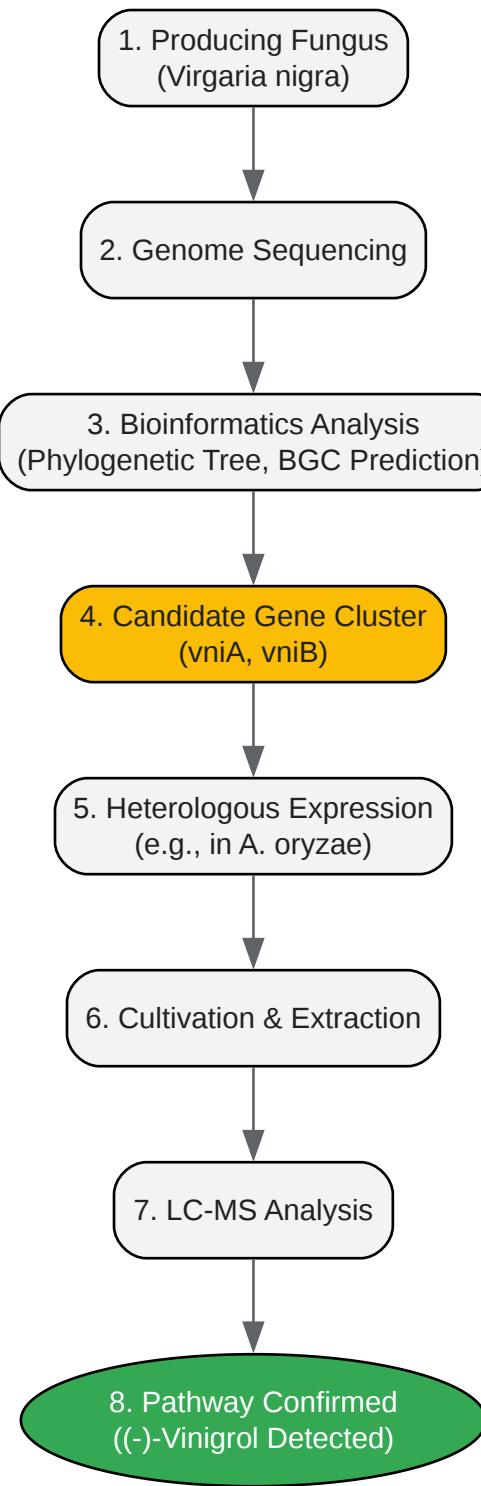
The primary research literature focuses on the identification and functional characterization of the biosynthetic genes rather than detailed enzyme kinetics. Therefore, specific quantitative data such as K_{cat} or K_m values for the VniA and VniB enzymes are not extensively reported. The following table summarizes the available information.

Parameter	Enzyme	Value	Organism/System	Reference
Enzyme Product Yield	VniA + VniB	Detected via LC-MS	Heterologous Host (A. oryzae)	[1][8]
Enzyme Kinetic Constants	VniA, VniB	Not Reported	N/A	N/A

Key Experimental Protocols & Methodologies

The elucidation of the **(-)-vinigrol** pathway involved a combination of genome mining, heterologous expression, and biochemical analysis.

Identification of the Biosynthetic Gene Cluster


- Objective: To locate the genes responsible for **(-)-vinigrol** production in the genome of *Virgaria nigra*.
- Methodology:
 - Genome Sequencing: The genomic DNA of *V. nigra* NBRC 9238 or F-5408 is sequenced using next-generation sequencing technologies.[1][8]
 - Bioinformatic Analysis: The genome is scanned for putative diterpene cyclase genes. Phylogenetic analysis is performed to compare candidate genes against known terpene cyclases. The genomic region surrounding the candidate diterpene cyclase is then inspected for other potential biosynthetic genes, such as P450 monooxygenases.[8]
 - Gene Cluster Prediction: A candidate gene cluster (the vni cluster) containing the diterpene cyclase (vniA) and a P450 (vniB) is identified.[7][8]

Heterologous Expression and Functional Verification

- Objective: To confirm that the identified genes are sufficient for **(-)-vinigrol** biosynthesis.
- Methodology:

- Host Strain: An engineered strain of *Aspergillus oryzae* or *Saccharomyces cerevisiae* is typically used as a heterologous host.[\[5\]](#) These hosts are well-characterized and provide the necessary precursor, GGPP.
- Gene Introduction: The candidate genes (*vniA* and *vniB*) are codon-optimized for the host and synthesized. They are then introduced into the host organism's genome or on an expression plasmid.
- Cultivation: The engineered fungal or yeast strains are cultivated in an appropriate medium (e.g., CSG medium for *V. nigra*).[\[8\]](#)
- Metabolite Extraction: After a period of growth (typically 5-7 days), the culture broth and/or mycelia are extracted with an organic solvent like ethyl acetate.
- LC-MS Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The production of **(-)-vinigrol** is confirmed by comparing the retention time and mass spectrum of the product with an authentic standard.[\[7\]](#)[\[8\]](#)

Gene Cluster Identification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for identifying and verifying the **(-)-vinigrol** gene cluster.

Site-Directed Mutagenesis

- Objective: To probe the function of specific amino acid residues within the active site of the diterpene cyclase.
- Methodology:
 - Structural Modeling: A 3D model of the VniA/VigB enzyme is generated using tools like AlphaFold to predict the structure and identify potential catalytic residues in the active site. [\[1\]](#)[\[9\]](#)
 - Mutant Design: Specific residues (e.g., G340) are selected for mutation to probe their role in the cyclization cascade. [\[9\]](#)
 - Gene Mutation: The vniA/VigB gene is mutated using standard molecular biology techniques to create variants (e.g., G340A).
 - Functional Analysis: The mutated enzyme is expressed, and its products are analyzed. In one study, the G340A mutation redirected the cyclization cascade to produce a novel tetracyclic diterpene, named virgarene, instead of the vinigrol scaffold, demonstrating the critical role of this residue in controlling the reaction pathway. [\[9\]](#)

Conclusion and Future Directions

The elucidation of the **(-)-vinigrol** biosynthetic pathway reveals a highly efficient two-enzyme system for constructing a molecule of formidable complexity. An atypical diterpene cyclase, VniA/VigB, and a versatile cytochrome P450, VniB, work in concert to forge the unique vinigrol architecture from a simple linear precursor. This discovery not only solves a long-standing puzzle in natural product biosynthesis but also opens new avenues for research. Future work may focus on characterizing the detailed enzymatic mechanism and kinetics, exploring the substrate scope of these powerful enzymes, and harnessing them in synthetic biology platforms for the engineered production of **(-)-vinigrol** and novel, structurally diverse analogs for therapeutic evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Vinigrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Biosynthesis of (-)-Vinigrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Fungal Biosynthesis of (-)-Vinigrol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683060#vinigrol-biosynthesis-pathway-in-fungi\]](https://www.benchchem.com/product/b1683060#vinigrol-biosynthesis-pathway-in-fungi)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com